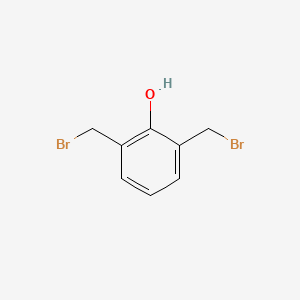

2,6-Bis(bromomethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(bromomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYBUTBYSDEBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CBr)O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625160 | |

| Record name | 2,6-Bis(bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-87-7 | |

| Record name | 2,6-Bis(bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Bis Bromomethyl Phenol

Direct Bromomethylation Approaches

Direct approaches typically involve the introduction of bromomethyl groups onto a phenolic backbone, most commonly starting from 2,6-dimethylphenol (B121312).

A prevalent method for synthesizing 2,6-Bis(bromomethyl)phenol is through the radical bromination of 2,6-dimethylphenol using N-Bromosuccinimide (NBS). evitachem.com This reaction targets the benzylic hydrogens of the methyl groups. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and conducted in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions. rsc.org This approach is analogous to the synthesis of similar structures like 2,6-bis(bromomethyl)pyridine (B1268884). rsc.org While effective, this route requires careful control to prevent competing bromination on the aromatic ring.

Table 1: Direct Bromomethylation with NBS

| Starting Material | Reagents | Initiator | Solvent | Condition | Notes |

| 2,6-Dimethylphenol | N-Bromosuccinimide (NBS) | AIBN | CCl4 | Reflux | Radical bromination targeting benzylic positions. rsc.org |

| 2,6-Dimethylphenol | N-Bromosuccinimide (NBS) | - | Dichloromethane (B109758) | Low Temperature | Can be used to control side reactions. evitachem.com |

Another direct method involves the reaction of a phenol (B47542) with formaldehyde (B43269) (or its polymer form, paraformaldehyde) and hydrobromic acid (HBr). uwa.edu.auresearchgate.net This reaction, often carried out in a solvent like glacial acetic acid, facilitates the bromomethylation of the aromatic ring. uwa.edu.au This electrophilic aromatic substitution is a common strategy for preparing bis(bromomethyl)arenes. The combination of HBr and formaldehyde can potentially form the highly toxic bis(bromomethyl) ether, necessitating careful handling in a fume hood. researchgate.net The reaction of tetra-alcohols with HBr to form the corresponding tetrabromo derivatives further illustrates the utility of HBr in bromination processes. core.ac.uk

Indirect Synthetic Routes and Precursor Transformations

Indirect routes offer alternative pathways to this compound, often starting from precursors that already possess the desired oxygen or methyl functionalities at the correct positions.

One highly efficient and well-documented indirect method is the demethylation of 1,3-bis(bromomethyl)-2-methoxybenzene. vu.nl This reaction is typically performed using a strong Lewis acid like boron tribromide (BBr₃) in an anhydrous solvent such as dichloromethane (DCM). The mixture is refluxed, and after workup, can yield the final product in very high purity and quantity (reports of up to 98% yield). vu.nl

Another significant indirect pathway involves the chemical transformation of 2,6-bis(hydroxymethyl)phenol. utwente.nlthieme-connect.com The benzylic hydroxyl groups of this precursor can be converted to bromides using various brominating agents. Reagents such as phosphorus tribromide (PBr₃) are effective for this transformation. utwente.nlrsc.org A milder, more chemoselective method has also been reported, which utilizes a reagent system formed from 2,4,6-trichloro evitachem.comCurrent time information in Bangalore, IN.triazine (TCT) and sodium bromide (NaBr) in N,N-dimethylformamide (DMF), which selectively brominates the benzylic alcohols without affecting the phenolic hydroxyl group. thieme-connect.com

Table 2: Indirect Synthetic Routes

| Precursor | Reagent(s) | Solvent | Conditions | Yield | Reference |

| 1,3-Bis(bromomethyl)-2-methoxybenzene | Boron tribromide (BBr₃) | Dichloromethane (DCM) | Reflux | 98% | |

| 2,6-Bis(hydroxymethyl)phenol | Phosphorus tribromide (PBr₃) | Not specified | Not specified | 90% | utwente.nl |

| 2,6-Bis(hydroxymethyl)phenol | TCT, NaBr | DMF, Dichloromethane | Room Temperature | Good | thieme-connect.com |

Optimization Strategies in Synthesis

Optimizing the synthesis of this compound is critical for maximizing yield and minimizing the formation of byproducts.

Key optimization parameters include:

Temperature Control : For radical brominations with NBS, maintaining low temperatures (e.g., 0–5°C) is crucial to suppress side reactions such as di-substitution or decomposition.

Solvent Selection : The use of polar aprotic solvents like carbon tetrachloride or dichloromethane can minimize undesirable side reactions, such as the oxidation of the phenol group.

Purification Techniques : In indirect routes like the demethylation of methoxy (B1213986) precursors, post-reaction workup is vital for achieving high purity. Sequential washing with dilute acid (e.g., 1 M HCl) removes inorganic byproducts like boron salts, and subsequent recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can significantly enhance the purity and yield of the final product.

Catalysis : In related syntheses involving the formation of macrocycles from bis(bromomethyl)phenol derivatives, Lewis acids such as titanium tetrachloride (TiCl4) have been used as catalysts, suggesting that catalysis could be a viable strategy for optimizing certain reaction steps. researchgate.net

Compound Glossary

Reaction Chemistry and Transformational Pathways of 2,6 Bis Bromomethyl Phenol

Nucleophilic Substitution Reactions

The most prominent feature of 2,6-bis(bromomethyl)phenol's reactivity lies in the two benzylic bromide groups. These groups are excellent electrophiles and are susceptible to nucleophilic substitution, typically via an SN2 mechanism. This reactivity allows for the introduction of a variety of heteroatom-containing functional groups.

O-Alkylation Reactions

The bromomethyl groups readily react with alcohols or alkoxides to form ethers. This transformation, a variation of the Williamson ether synthesis, can be used to introduce two new alkoxy groups into the molecule. The reaction typically proceeds in the presence of a base to deprotonate the alcohol, forming a more potent nucleophile.

For instance, the reaction with a simple alcohol like methanol (B129727) in the presence of a suitable base would yield 2,6-bis(methoxymethyl)phenol. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.

Table 1: Representative O-Alkylation Reaction

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Methanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2,6-Bis(methoxymethyl)phenol |

N-Alkylation Reactions

Primary and secondary amines are effective nucleophiles for the displacement of the bromide ions in this compound, leading to the formation of the corresponding N-alkylated products. These reactions are fundamental in the synthesis of various nitrogen-containing ligands and building blocks for larger molecular architectures. The reaction of this compound with two equivalents of a secondary amine, such as piperidine, in the presence of a non-nucleophilic base to scavenge the HBr byproduct, would result in the formation of 2,6-bis(piperidin-1-ylmethyl)phenol. nih.gov

Table 2: Representative N-Alkylation Reaction

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Piperidine | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 2,6-Bis(piperidin-1-ylmethyl)phenol |

S-Alkylation Reactions

Analogous to O- and N-alkylation, the bromomethyl groups can be readily substituted by sulfur nucleophiles, such as thiols or thiolates, to form thioethers. This S-alkylation is a highly efficient process due to the high nucleophilicity of sulfur. For example, reaction with an alkyl thiol like ethanethiol (B150549) in the presence of a base would yield 2,6-bis((ethylthio)methyl)phenol. This type of reaction is foundational for the synthesis of sulfur-containing macrocycles and other organosulfur compounds.

Table 3: Representative S-Alkylation Reaction

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Ethanethiol | Sodium Hydroxide (NaOH) | Ethanol | 2,6-Bis((ethylthio)methyl)phenol |

Cyclization and Macrocyclization Reactions

The presence of two reactive bromomethyl groups on the same aromatic ring makes this compound an ideal precursor for the synthesis of cyclic and macrocyclic structures. By reacting it with difunctional nucleophiles, intramolecular or intermolecular cyclization can be achieved, leading to the formation of crown ethers, cryptands, and other complex host molecules.

For example, the reaction of this compound with a diol, such as triethylene glycol, under high dilution conditions to favor intramolecular cyclization, can lead to the formation of a crown ether derivative. Similarly, reaction with a diamine or a dithiol can produce nitrogen- or sulfur-containing macrocycles, respectively. The synthesis of cryptands, which are bicyclic or polycyclic multidentate ligands, can also be achieved using precursors derived from this compound. For instance, a nucleophilic substitution reaction with a triphenolic compound can yield a C3-symmetric cryptand. nih.gov

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification. It can undergo various reactions typical of phenols, such as esterification and etherification. These reactions are often employed to protect the hydroxyl group or to introduce new functionalities.

Esterification can be readily achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). For instance, reaction with acetyl chloride would yield 2,6-bis(bromomethyl)phenyl acetate. youtube.com Similarly, benzoylation can be achieved using benzoyl chloride.

Etherification of the phenolic hydroxyl group can be accomplished through a Williamson ether synthesis by first converting the phenol (B47542) to its more nucleophilic phenoxide form with a strong base, followed by reaction with an alkyl halide. It is important to choose reaction conditions that favor reaction at the phenolic hydroxyl over the bromomethyl groups, or to perform this step after the bromomethyl groups have been transformed.

Table 4: Representative Phenolic Hydroxyl Derivatization

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| Acetylation | Acetyl Chloride | Pyridine | 2,6-Bis(bromomethyl)phenyl acetate |

| Benzoylation | Benzoyl Chloride | Pyridine | 2,6-Bis(bromomethyl)phenyl benzoate |

Other Key Transformations

Beyond the primary reactions of its functional groups, this compound can potentially undergo other transformations, such as oxidation of the phenolic ring or reduction of the bromomethyl groups.

Oxidation of the phenolic ring to a quinone is a possible transformation under specific oxidizing conditions. The oxidation of phenols to quinones can be achieved with various reagents, and for substituted phenols, the regioselectivity of the oxidation is a key consideration. youtube.com

Reduction of the bromomethyl groups to methyl groups would yield 2,6-dimethylphenol (B121312). This can be achieved through catalytic hydrogenation or with other reducing agents. Catalytic hydrogenation is a common method for the reduction of benzylic halides. tcichemicals.com This transformation would fundamentally alter the reactivity of the molecule, removing the electrophilic sites.

Applications in Supramolecular Chemistry and Host Guest Systems

Design and Synthesis of Macrocyclic Ligands

The synthesis of macrocyclic ligands is a cornerstone of supramolecular chemistry, and 2,6-Bis(bromomethyl)phenol is an excellent starting material for such constructions. The two bromomethyl groups are highly reactive towards nucleophilic substitution, enabling cyclization reactions with a variety of di- and poly-amines, diols, and other difunctional linkers to form macrocyclic structures.

A common strategy involves the high-dilution reaction of this compound with a suitable long-chain diamine or polyamine. This method, a modification of the Richman-Atkins synthesis, minimizes intermolecular polymerization and favors the desired intramolecular cyclization, yielding macrocyclic polyamino biphenolic ligands. For instance, the cyclization of poly-tosylated polyamines with a bis(bromomethyl) precursor in the presence of a base like potassium carbonate is a well-established route to form complex macrocycles nih.gov. The resulting macrocycles, containing a phenol (B47542) unit within their framework, can act as ligands for metal ions and as receptors for small molecules.

The synthesis of a bis-macrocyclic compound, 2,6-bis(1,4,13-triaza-7,10-dioxacyclopentadec-1-ylmethyl)phenol, further illustrates the utility of the 2,6-disubstituted phenol core in creating sophisticated host molecules nih.gov. In this architecture, two pre-formed macrocycles are attached to the central phenol unit, creating a large, flexible structure capable of complexing multiple metal ions nih.gov.

| Precursor 1 | Precursor 2 | Resulting Macrocycle Type | Reference |

| This compound (analog) | Poly-tosylated polyamine | Macrocyclic Polyamino Phenolic Ligand | nih.gov |

| 2,6-disubstituted phenol | Pre-formed azacrown macrocycles | Bis-macrocyclic Ligand | nih.gov |

Development of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The 2,6-disubstituted phenol framework is a popular platform for the development of fluorescent and colorimetric chemosensors. While this compound itself is not typically the final sensor molecule, it is a crucial intermediate in the synthesis of more complex sensor systems.

A common synthetic pathway involves the conversion of the bromomethyl groups into other functionalities, such as aldehydes. The resulting 2,6-diformylphenol derivatives are highly valuable precursors for chemosensors. These diformyl compounds can then be condensed with various amines to create Schiff base ligands with specific binding sites for metal ions or anions rsc.org. For example, a chemosensor derived from 4-methyl-2,6-diformylphenol has been shown to selectively detect Zn²⁺ and Co²⁺ ions in aqueous media through changes in its fluorescence emission rsc.org. The design of these sensors often relies on photophysical processes such as excited-state intramolecular proton transfer (ESIPT), which can be modulated by the binding of an analyte to the sensor molecule rsc.org.

The versatility of the 2,6-diformylphenol platform allows for the synthesis of a wide range of chemosensors for various analytes, including metal ions, anions, and even pH rsc.orgresearchgate.net. The specific sensing properties are tuned by the choice of the amine used in the Schiff base condensation, which introduces different recognition motifs and alters the electronic properties of the final sensor molecule.

Construction of Cryptand Architectures

Cryptands are three-dimensional, cage-like molecules that can encapsulate ions or small molecules with high selectivity. The rigid geometry and bifunctional nature of this compound make it an attractive component for the construction of these complex architectures. Although direct synthesis of cryptands from this compound is not widely reported, the use of structurally similar building blocks highlights its potential in this area.

For instance, the synthesis of cryptands has been successfully achieved using 2,6-bis(bromomethyl)pyridine (B1268884) as a key building block liverpool.ac.uk. In a typical synthesis, this difunctional pyridine (B92270) derivative is reacted with a tripodal "cap" molecule, such as a tris-phenol, under basic conditions to form the three-dimensional cryptand structure. The resulting cage-like molecule possesses a well-defined cavity that can be used for host-guest chemistry.

Similarly, cryptands have been synthesized from functionalized crown ethers, where a third arm is introduced to create the bicyclic structure researchgate.net. These examples demonstrate that a difunctional aromatic core, such as that provided by this compound, is essential for bridging macrocyclic structures to form cryptands. The phenolic hydroxyl group in this compound could also be incorporated as a recognition site within the cryptand cavity.

Self-Assembly and Non-Covalent Interactions

The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is a fundamental concept in supramolecular chemistry. Derivatives of this compound are actively involved in self-assembly processes, driven by a variety of weak interactions, including hydrogen bonding, C-H···π, and π-π stacking.

Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in directing the self-assembly of molecules containing hydroxyl and other hydrogen-bonding functional groups. The phenolic hydroxyl group of this compound and its derivatives is a key participant in the formation of hydrogen-bonded networks.

In the solid state, derivatives of this compound can form extensive hydrogen-bonding arrays. For example, in the crystal structure of diethyl 2,6-bis-acetoxymethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative containing a dihydropyridine (B1217469) ring instead of a phenol, intramolecular hydrogen bonds are observed royalsocietypublishing.org. These interactions help to stabilize the molecular conformation and can influence the packing of the molecules in the crystal lattice. The study of intramolecular hydrogen bonds in such systems is crucial for understanding molecular recognition and self-assembly processes royalsocietypublishing.org.

C-H···π and π-π Interactions

In addition to hydrogen bonding, weaker non-covalent interactions such as C-H···π and π-π stacking are instrumental in the self-assembly of aromatic-rich molecules. The phenol ring of this compound and its derivatives provides a platform for these interactions.

| Non-Covalent Interaction | Role in Supramolecular Assembly | Example System |

| Hydrogen Bonding | Directs molecular packing and stabilizes conformations | Diethyl 2,6-bis-acetoxymethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

| π-π Stacking | Stabilizes assemblies of aromatic molecules | Transition metal dithiocarbamate (B8719985) receptors with phenol groups |

| C-H···π Interactions | Influences the 3D arrangement of molecules | Self-assembled transition metal complexes |

Role in Coordination Chemistry and Metal Complexation

Ligand Design for Metal Cations

The design of ligands derived from 2,6-bis(bromomethyl)phenol is centered around the substitution of the reactive bromine atoms in the bromomethyl groups with various donor moieties. This chemical versatility allows for the creation of ligands with specific sets of donor atoms, such as nitrogen, phosphorus, and oxygen, tailored to coordinate with specific metal cations.

One common strategy involves the reaction of this compound with primary or secondary amines to introduce nitrogen donor atoms. This can lead to the formation of multidentate ligands capable of forming stable chelate rings with metal ions. For instance, pyridylbis(phenol) ligands with imine, amine, or amide linkages have been synthesized and used to create polynuclear copper(II) complexes nih.gov.

Another approach is the reaction with phosphines or related phosphorus compounds. For example, derivatives like 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides can be prepared through reactions with compounds like diethyl phosphite, followed by an Arbusov reaction nih.gov. These types of ligands, featuring both "hard" oxygen donors from the phenoxide and phosphine (B1218219) oxide groups and potentially "soft" phosphorus donors, can coordinate to a variety of metal ions, including lanthanides nih.gov. The presence of different donor atoms allows for the complexation of a range of metal cations with varying hard and soft acid-base characteristics.

The phenolic hydroxyl group is another key feature in the ligand design. It can act as a coordinating group itself, often as a deprotonated phenoxide, which can bridge multiple metal centers, leading to the formation of polynuclear complexes or clusters nih.govmdpi.com. The nature of the substituent at the 4-position of the phenol (B47542) ring can also be varied to modulate the electronic properties of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent biointerfaceresearch.com. The choice of solvent, temperature, and stoichiometry of the reactants can influence the final structure of the complex. The resulting metal complexes are often solid materials that can be isolated by filtration and purified by recrystallization.

A variety of analytical techniques are employed to characterize these metal complexes. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy are used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for diamagnetic complexes, provides detailed information about the structure of the ligand in the coordination sphere. Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding mdpi.com.

Ligands derived from phenol-based structures are utilized in the synthesis of Platinum(II) complexes. The general synthesis of such complexes often involves the reaction of a Pt(II) precursor, such as K₂[PtCl₄] or [PtCl₂(COD)] (COD = 1,5-cyclooctadiene), with the desired ligand nih.gov. The reaction typically results in the displacement of chloride or other labile ligands by the donor atoms of the newly introduced ligand.

For instance, a Pt(II) complex incorporating 4-Bromo-2,6-bis-hydroxymethyl-phenol (a compound structurally related to derivatives of this compound) and nicotinamide (B372718) has been synthesized and characterized ijcce.ac.ir. The characterization of these complexes involves a suite of analytical methods. Spectroscopic techniques like IR and NMR are crucial for confirming the coordination of the ligand to the platinum center nih.gov. In many cases, single-crystal X-ray diffraction is used to determine the precise molecular structure, which for Pt(II) complexes is typically a square planar geometry nih.govrsc.org.

The flexible and polydentate nature of ligands derived from this compound makes them particularly suitable for the synthesis of polynuclear copper clusters. The phenoxide bridge from the deprotonated hydroxyl group is a common feature in these structures, facilitating the assembly of multiple copper centers.

The synthesis of these copper clusters generally involves the reaction of the ligand with a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) chloride, often in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group nih.gov. The nuclearity of the resulting cluster (i.e., the number of copper atoms) can be influenced by the specific structure of the ligand, the reaction conditions, and the counter-ions present. For example, pyridylbis(phenol) ligands have been shown to form trinuclear, tetranuclear, and even hexanuclear copper(II) complexes depending on the nature of the linkages within the ligand nih.gov.

The characterization of these copper clusters relies heavily on single-crystal X-ray diffraction to unravel their complex three-dimensional structures nih.govnih.gov. Magnetic susceptibility measurements are also important for studying the magnetic interactions between the copper centers within the cluster.

Catalytic Applications of Metal-Ligand Assemblies

Metal complexes derived from ligands based on the 2,6-disubstituted phenol framework have shown promise in various catalytic applications. The catalytic activity is often a function of the coordinated metal ion and the specific ligand environment.

Copper complexes, in particular, have been investigated for their catalytic activity in oxidation reactions. For example, certain copper(II) complexes with multidentate ligands have been shown to catalyze the direct hydroxylation of benzene (B151609) to phenol using hydrogen peroxide as the oxidant rsc.org. The efficiency of these catalysts can be tuned by modifying the ligand structure, which in turn affects the redox potential of the copper center rsc.org. A proposed radical mechanism for this type of catalysis can be suppressed by the addition of radical scavengers rsc.org.

Furthermore, metal complexes with Schiff base ligands, which can be synthesized from precursors like 2,6-diformylphenol (obtainable from 2,6-bis(hydroxymethyl)phenol), have been employed as catalysts in organic synthesis. For instance, Cu(II) Schiff base complexes have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcone (B49325) derivatives mdpi.com. These catalysts can lead to high yields and may be reusable, making them attractive for green chemistry applications. The catalytic performance of these metal-ligand assemblies highlights the potential for designing highly efficient and selective catalysts by systematically modifying the ligand structure around a catalytically active metal center.

Integration in Advanced Materials and Polymer Science

Precursor in Polymer and Resin Synthesis

The bifunctional nature of the bromomethyl groups in 2,6-Bis(bromomethyl)phenol allows it to act as a key monomeric unit in condensation polymerization and in the synthesis of specific macrocycles, which are considered specialty polymers or resins. A significant application is in the synthesis of calixarenes, a class of macrocycles formed by the condensation of phenols and aldehydes.

Calixarene (B151959) Synthesis:

Research has demonstrated that derivatives of this compound are effective precursors for the construction of calix nih.govarenes. In a documented synthetic approach, 2,6-bis(bromomethyl)-4-methylphenol (B15441965) undergoes a condensation reaction with a suitable bisphenol, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄). rsc.org This reaction leads to the formation of a macrocyclic structure, creating a specific, bridged calix nih.govarene. rsc.org Notably, this cyclization can proceed with reasonable yields even at normal concentrations, avoiding the need for high-dilution conditions that are often necessary for macrocyclization reactions. rsc.org The resulting calixarene possesses a defined cavity that can be utilized in host-guest chemistry, sensing, and catalysis.

The general reaction scheme for this type of condensation is as follows:

A bisphenol is reacted with a this compound derivative.

A Lewis acid catalyst promotes the electrophilic aromatic substitution reaction.

The bromomethyl groups act as electrophiles, forming methylene (B1212753) bridges between the phenolic units.

This process results in a cyclic oligomer, the calixarene.

The properties and applications of the resulting resin or polymer are heavily influenced by the structure of the monomers used. The rigidity of the phenol (B47542) rings combined with the specific bridging chemistry allows for the creation of materials with unique conformational and recognition properties.

| Compound | Role in Synthesis | Key Functional Groups |

|---|---|---|

| 2,6-Bis(bromomethyl)-4-methylphenol | Monomer/Precursor | -CH₂Br, -OH |

| Bisphenol | Co-monomer | -OH |

| Titanium tetrachloride (TiCl₄) | Lewis Acid Catalyst | N/A |

Formation of Crosslinked Networks

The structure of this compound, featuring two highly reactive bromomethyl groups, makes it a potent candidate for use as a crosslinking agent. Crosslinking is a critical process in polymer chemistry where individual polymer chains are linked together to form a three-dimensional network, significantly enhancing the mechanical, thermal, and chemical resistance of the material.

The bromomethyl (-CH₂Br) moieties are excellent electrophilic sites that can readily undergo nucleophilic substitution reactions with various functional groups present on polymer backbones. These groups include:

Hydroxyl (-OH) groups: Found in polymers like polyvinyl alcohol, phenolic resins, or epoxy resins. The reaction would form a stable ether linkage.

Amine (-NH₂) groups: Present in polyamides, polyamines, or polyurethanes. This reaction results in the formation of a secondary or tertiary amine linkage.

Thiol (-SH) groups: Found in certain specialty polymers, leading to the formation of a thioether bond.

Mechanism of Crosslinking:

When this compound is introduced into a polymer matrix containing suitable nucleophilic groups and subjected to appropriate conditions (e.g., heat), each molecule can react with two different polymer chains (or two different points on the same chain). This creates covalent bridges between the chains. As this process propagates throughout the material, a robust, insoluble, and infusible thermoset network is formed.

For instance, in the curing of epoxy resins, phenolic compounds are often used as hardeners. paint.orgresearchgate.net The hydroxyl group of the phenol reacts with the epoxide ring. A molecule like this compound could potentially act as a co-hardener or modifier, where its bromomethyl groups could react with other nucleophiles in the system, such as amines, to create a more complex and densely crosslinked network. This dual reactivity (phenolic hydroxyl and bromomethyl groups) could lead to the development of materials with tailored properties, such as enhanced thermal stability and flame retardancy, due to the presence of bromine atoms.

| Polymer Functional Group | Resulting Linkage | Polymer Example |

|---|---|---|

| Amine (-NH₂) | C-N (Amine) | Polyamide, Polyurethane |

| Hydroxyl (-OH) | C-O-C (Ether) | Epoxy resin, Phenolic resin |

| Thiol (-SH) | C-S-C (Thioether) | Polysulfides |

Functionalization of Materials (e.g., Mesoporous Silica (B1680970) Nanoparticles)

Surface functionalization is a key strategy for modifying the properties of materials to make them suitable for specific applications. The reactive nature of this compound makes it a promising agent for the surface modification of various substrates, including nanoparticles like mesoporous silica.

Mesoporous silica nanoparticles (MSNs) are widely studied for applications in catalysis, drug delivery, and sensing, often requiring surface modification to impart specific functionalities. While direct research on the use of this compound for this purpose is not extensively documented, its chemical structure suggests a clear potential for such applications.

Potential Functionalization Strategy:

Grafting to the Surface: The surface of silica is rich in silanol (B1196071) (Si-OH) groups. These groups can be reacted with the bromomethyl groups of this compound, although this reaction may require activation or conversion of the silanol to a more reactive species. A more common approach would be to first aminate the silica surface using an aminosilane (B1250345) (e.g., (3-aminopropyl)triethoxysilane, APTES). The resulting surface amine groups (-NH₂) could then readily react with one of the bromomethyl groups on the this compound molecule via nucleophilic substitution, covalently attaching the molecule to the nanoparticle surface.

Secondary Functionalization: Once grafted onto the surface, the molecule presents both a phenolic hydroxyl group and a remaining, highly reactive bromomethyl group.

The phenolic hydroxyl group can alter the surface chemistry, for example, by providing a site for hydrogen bonding or for coordinating with metal ions.

The remaining bromomethyl group serves as a reactive handle for further "grafting-from" or "grafting-to" approaches. For example, it can act as an initiator for certain types of polymerization, allowing polymer chains to be grown directly from the nanoparticle surface. Alternatively, other functional molecules, such as targeting ligands, dyes, or catalysts, can be attached to this site.

This two-step functionalization would allow for the creation of highly tailored materials where the properties of the inorganic nanoparticle are combined with the specific functions of the attached organic moieties.

Contribution to Specialized Organic Synthesis

Calixarene (B151959) Synthesis and Functionalization

Calixarenes are macrocyclic compounds formed by the condensation of phenols and formaldehyde (B43269). They are characterized by a cup-shaped cavity that can bind ions and small molecules, making them valuable in host-guest chemistry, sensor technology, and catalysis. 2,6-Bis(bromomethyl)phenol and its derivatives are key components in stepwise or fragment condensation strategies for synthesizing calixarenes and for their subsequent functionalization.

In multistep synthetic routes to calixarenes, a bis(bromomethyl)polyphenol can be a crucial component in the key condensation step, which is often facilitated by a Lewis acid core.ac.uk. This approach allows for a more controlled synthesis of the calixarene skeleton compared to one-pot condensation reactions of simple phenols and formaldehyde. The bromomethyl groups provide reactive sites for coupling with other phenolic units or pre-formed linear oligomers to build the macrocyclic structure core.ac.uk.

The functionalization of calixarenes can occur at two main locations: the "upper rim" (the para-positions of the phenol (B47542) units) and the "lower rim" (the phenolic hydroxyl groups) encyclopedia.pub. This compound can be used to introduce specific functionalities. For instance, it can react with the hydroxyl groups on the lower rim of a pre-formed calixarene, creating more complex, bridged structures or introducing new recognition sites. The ability to selectively functionalize these macrocycles is critical for tuning their properties, such as solubility, binding selectivity, and therapeutic potential encyclopedia.pubresearchgate.net.

The table below summarizes representative reactions where phenol-based building blocks are utilized in calixarene synthesis, illustrating the role of ortho-disubstituted phenols in constructing these macrocycles.

| Precursor Type | Reaction Partner | Resulting Macrocycle | Synthetic Strategy |

| p-Alkylphenol | Formaldehyde | p-Alkylcalix[n]arene | Base-catalyzed condensation core.ac.uknih.gov |

| Bis(bromomethyl)polyphenol | Polyphenolic compounds | Calixarene | Lewis acid-catalyzed fragment condensation core.ac.uk |

| Linear Tetramer (from Thiacalixarene) | 2,6-bis(hydroxymethyl)-p-tert-butylphenol | Calix nih.govarene derivative | Acid-catalyzed condensation |

Synthesis of Pharmaceutical Intermediates and Analogues

The structural motif of 2,6-disubstituted phenols is present in various biologically active molecules. The reactive bromomethyl groups of this compound make it a valuable synthon for creating pharmaceutical intermediates and analogues. Its ability to act as a bifunctional electrophile allows it to link two nucleophilic sites, a strategy employed in creating constrained peptides and other complex architectures.

A key application analogous to the reactivity of this compound is in "peptide stapling." While compounds like 1,2-bis(bromomethyl)benzene are more commonly cited, the principle is directly transferable. In this technique, the bis(bromomethyl) reagent is used to cross-link two cysteine residues within a peptide sequence nih.gov. This creates a cyclic, or "stapled," peptide with a more rigid conformation, which can lead to increased stability, cell permeability, and binding affinity for its biological target nih.gov. Such stapled peptides are being investigated for various therapeutic applications, including cancer therapy by inhibiting protein-protein interactions nih.gov.

Furthermore, calixarenes synthesized from phenolic precursors have emerged as promising platforms in drug development nih.gov. By functionalizing calixarenes, researchers can design molecules with specific therapeutic properties. For example, calixarenes have been investigated as antibacterial agents, with their activity stemming from the precise three-dimensional arrangement of functional groups that can interact with bacterial cell membranes or proteins encyclopedia.pubnih.gov. Therefore, this compound serves as a foundational block for building these macrocyclic scaffolds, which are then further modified to become active pharmaceutical ingredients or drug delivery vehicles researchgate.net.

The table below highlights the utility of bifunctional linkers and functionalized macrocycles in a pharmaceutical context.

| Reagent/Platform | Application | Therapeutic Area | Rationale |

| Bis(bromomethyl)aryl linkers | Peptide Stapling | Oncology | Constraining peptide conformation to enhance bioactivity and stability nih.gov |

| Functionalized Calixarenes | Antibacterial Agents | Infectious Disease | Creating multivalent structures that can disrupt bacterial processes nih.gov |

| Calixarene Derivatives | Drug Delivery | General Therapeutics | Encapsulating drugs to improve solubility, stability, and bioavailability |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science. The reactive nature of this compound makes it an excellent starting material for the synthesis of a variety of oxygen- and nitrogen-containing heterocycles. The phenolic hydroxyl group, along with the two adjacent bromomethyl groups, can participate in intramolecular or intermolecular cyclization reactions.

The synthetic utility of related structures, such as 2,6-bis(bromomethyl)pyridine (B1268884), underscores the potential of the 2,6-bis(bromomethyl) motif. This pyridine (B92270) analogue is a well-established precursor for a wide range of pyridine derivatives and macrocycles, where the bromomethyl arms react with various nucleophiles to form new rings nih.gov. Similarly, this compound can react with dinucleophiles to form seven- or eight-membered heterocyclic rings fused to the benzene (B151609) ring. For example, reaction with primary amines or hydrazines can lead to the formation of dibenzoxazepine or dibenzoxadiazocine derivatives, respectively.

The synthesis of new bis-heterocyclic structures is an active area of research, often targeting compounds with potential biological activity researchgate.net. The reaction of this compound with two equivalents of a heterocyclic amine, for instance, could lead to the formation of a bis-substituted phenol bearing two heterocyclic moieties. Such compounds, which combine a sterically hindered phenol with heterocyclic fragments, have been investigated for their antibacterial and antioxidant properties mdpi.com. The phenol group itself can also be a site for further reaction, expanding the diversity of accessible heterocyclic structures.

Below is a table summarizing potential heterocyclic syntheses using ortho-bis(electrophilic)methyl reagents.

| Reagent | Co-reactant (Dinucleophile) | Potential Heterocyclic Product |

| This compound | Ethylenediamine | Dihydrodibenzo[c,f] core.ac.uknih.govoxazocine derivative |

| This compound | Hydrazine | Dihydrodibenzo[c,g] core.ac.uknih.govacs.orgoxadiazocine derivative |

| This compound | 1,2-Benzenedithiol | Dihydrodibenzo[c,g] core.ac.uknih.govacs.orgoxadithiocine derivative |

| 2,6-Bis(bromomethyl)pyridine | Various Dinucleophiles | Pyridine-containing macrocycles nih.gov |

Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

Despite a thorough search of available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for 2,6-Bis(bromomethyl)phenol could be located. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and specific intramolecular bond parameters from this technique is not available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular framework.

Specific, experimentally determined ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the public domain based on a comprehensive literature review.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

A detailed mass spectrum for this compound, including the molecular ion peak (M⁺) and the relative abundances of its characteristic fragment ions, has not been published in readily accessible scientific literature. Consequently, an analysis of its specific fragmentation pathways cannot be provided.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

There is a significant body of research employing Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of phenolic compounds. These studies often explore aspects such as bond lengths, bond angles, vibrational frequencies, and electronic transitions. For instance, DFT calculations have been successfully applied to other substituted phenols to understand the influence of different functional groups on the aromatic system. However, specific DFT studies detailing the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), or the reactivity descriptors of 2,6-Bis(bromomethyl)phenol are not prominently reported.

Molecular Modeling and Conformation Studies

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn dictate their interactions and functions. For molecules like this compound, which contains flexible bromomethyl side chains, conformational studies would be essential to identify the most stable arrangements and the energy barriers between different conformers. Such studies are particularly important when this molecule is used as a building block in the synthesis of larger structures like macrocycles or calixarenes. While the conformational analysis of various phenol (B47542) derivatives and related macrocyclic structures is a common area of research, specific molecular modeling and conformational studies dedicated to this compound are not detailed in the surveyed literature.

Energetic Analysis of Supramolecular Systems

Q & A

Basic: What are the key synthetic pathways for 2,6-Bis(bromomethyl)phenol, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves bromination of 2,6-dimethylphenol using reagents like or . Critical parameters include:

- Temperature control : Excess heat can lead to di-substitution byproducts or decomposition. Maintain 0–5°C during bromination to favor mono-bromination intermediates .

- Solvent selection : Polar aprotic solvents (e.g., ) minimize side reactions like oxidation of the phenol group.

- Stoichiometry : A 2:1 molar ratio of brominating agent to substrate ensures complete bis-bromination.

Validation : Monitor progress via (disappearance of methyl protons at δ ~2.3 ppm) and HPLC to confirm purity >95% .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The bromomethyl groups are sterically hindered due to the ortho-substituted phenol, which reduces accessibility for nucleophiles. Electronic effects from the electron-donating hydroxyl group activate the benzylic bromides for reactions.

- Steric mitigation : Use bulky amines (e.g., DABCO) to reduce steric hindrance during alkylation .

- Kinetic studies : Conduct time-resolved to track reaction progress. For example, reaction with piperazine shows biphasic kinetics due to sequential substitution .

Data contradiction : Some studies report incomplete substitution even with excess nucleophile, suggesting competing elimination pathways under basic conditions .

Basic: What analytical techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

Answer:

- (CDCl): Benzylic CHBr protons appear as a singlet at δ ~4.5–4.7 ppm. Aromatic protons split into a singlet (δ ~7.2 ppm) due to symmetry .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 277.9 (CHBrO).

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 70% MeCN/HO) .

Validation : Cross-reference with PubChem spectral data and spiking experiments using synthesized standards .

Advanced: How does this compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

- Thermal stability : Decomposes above 80°C via elimination of HBr, forming 2,6-divinylphenol (confirmed by GC-MS) .

- Light sensitivity : UV exposure induces radical coupling, generating dimeric ethers (detected via MALDI-TOF) .

- Storage recommendations : Store at –20°C under inert gas (N) in amber vials. Add stabilizers (e.g., BHT) to suppress oxidation .

Contradiction : Some studies report no degradation at RT for 1 week, but this likely depends on residual moisture levels .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid latex due to permeability to bromides .

- Ventilation : Use fume hoods to prevent inhalation of HBr vapors released during decomposition.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent exothermic reactions .

Advanced: What role does this compound play in synthesizing dendritic polymers, and how can cross-linking be controlled?

Answer:

The compound acts as a bifunctional cross-linker in hyperbranched polymers.

- Control strategies :

- Stoichiometric tuning : Limit monomer feed to 10 mol% to avoid over-cross-linking.

- Solvent polarity : Use THF to enhance solubility and reduce premature aggregation .

- Characterization : Gel permeation chromatography (GPC) reveals a narrow dispersity (Đ < 1.2) when reactions are quenched at 60% conversion .

Basic: How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

Answer:

Discrepancies often arise from polymorphic forms or impurities:

- Recrystallization : Use a mixed solvent system (e.g., EtOAc/hexane) to isolate the pure form (mp 92–94°C) .

- DSC analysis : Identify polymorph transitions via endothermic peaks.

- Solubility testing : Report in standardized solvents (e.g., 25 mg/mL in DMSO at 25°C) to ensure comparability .

Advanced: What computational methods predict the environmental toxicity of this compound, and how do they align with experimental data?

Answer:

- QSAR models : Predict high aquatic toxicity (LC < 1 mg/L for Daphnia magna) due to bioaccumulation potential .

- In silico metabolism : SPARC and ECOSAR simulate hydrolysis to 2,6-bis(hydroxymethyl)phenol, which is less toxic but persistent .

- Validation : Compare with OECD 301F biodegradation tests showing <10% degradation in 28 days .

Basic: What are the applications of this compound in medicinal chemistry, and what derivatization strategies enhance bioactivity?

Answer:

The compound serves as a precursor for:

- Anticancer agents : Alkylation with thiols (e.g., glutathione mimics) enhances cytotoxicity (IC ~5 µM in HeLa cells) .

- Antimicrobials : Quaternary ammonium derivatives show broad-spectrum activity (MIC 8 µg/mL for S. aureus) .

Methodology : Use Mitsunobu conditions (DEAD, PPh) for etherification without phenol deprotonation .

Advanced: How can researchers design experiments to elucidate the mechanism of HBr elimination from this compound under basic conditions?

Answer:

- Isotopic labeling : Synthesize -labeled benzylic carbons to track elimination pathways via .

- Kinetic isotope effect (KIE) : Compare rates of vs. elimination to distinguish between E1 and E2 mechanisms .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition state energies for competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.